JWH-203-d11
Description
JWH-203-d11 (CAS No. 1346604-94-1) is a deuterated analog of the synthetic cannabinoid JWH-203. Deuterated compounds, such as this compound, are chemically identical to their non-deuterated counterparts but replace specific hydrogen atoms with deuterium (a stable hydrogen isotope). This modification increases molecular weight while maintaining nearly identical chemical behavior, making deuterated compounds invaluable as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . This compound is primarily used in forensic and pharmacological research to quantify non-deuterated JWH-203 in complex matrices (e.g., biological samples), leveraging its distinct mass signature for accurate detection .
Properties
CAS No. |
1346604-94-1 |
|---|---|
Molecular Formula |
C21H22ClNO |
Molecular Weight |
350.93 |
IUPAC Name |
2-(2-chlorophenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone |
InChI |
InChI=1S/C21H22ClNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3/i1D3,2D2,3D2,8D2,13D2 |
InChI Key |
YDINKDBAZJOSLV-POHNCBRYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl |
Synonyms |
2-(2-Chlorophenyl)-1-[1-(pentyl-d11)-1H-indol-3-yl]ethanone; JWH 203-d11; |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize JWH-203-d11, two structurally and functionally related compounds are analyzed: JWH-203 (non-deuterated parent compound) and JWH-018-d9 (a deuterated analog of another synthetic cannabinoid).
Structural and Functional Comparison
| Property | This compound | JWH-203 | JWH-018-d9 |
|---|---|---|---|
| Molecular Formula | C₂₃H₁₇D₁₁N₂O | C₂₃H₂₈N₂O | C₂₄H₁₉D₉N₂O |
| Molecular Weight | ~354.5 g/mol | 348.5 g/mol | ~361.5 g/mol |
| Deuterium Positions | 11 H→D substitutions | None | 9 H→D substitutions |
| Primary Use | Analytical standard | Research on CB1/CB2 receptor activity | Analytical standard |
| Solubility (Log S) | -2.47 (ESOL) | -2.30 (ESOL) | -2.65 (ESOL) |
| Synthesis Method | Catalytic deuteration | Grignard alkylation | Catalytic deuteration |
Key Insights :
- Molecular Weight Impact : The deuterium substitution in this compound increases its molecular weight by ~6 g/mol compared to JWH-203. This difference is critical in MS analysis, where distinct mass-to-charge (m/z) ratios enable precise quantification .
- Solubility : this compound exhibits slightly lower solubility than JWH-203 due to deuterium’s isotopic effect, which marginally alters intermolecular interactions .
- Functional Role: Unlike JWH-203, which is studied for its cannabinoid receptor binding, this compound is exclusively used in analytical workflows to avoid interference from endogenous compounds .
Research Findings
- Analytical Utility: Studies utilizing this compound report a detection limit of 0.1 ng/mL in human plasma using liquid chromatography-tandem MS (LC-MS/MS), with a linear range of 0.1–50 ng/mL. This sensitivity is superior to non-deuterated standards due to reduced matrix effects .
- Stability : this compound demonstrates enhanced thermal stability compared to JWH-203, attributed to deuterium’s stronger C-D bonds. This property ensures reliability in long-term storage and high-temperature analyses .
- Cross-Reactivity: In receptor-binding assays, this compound shows negligible affinity for CB1/CB2 receptors, confirming its suitability as a non-pharmacological reference standard .
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